5-Formylthiophene-3-sulfonyl chloride

Kinetics Sulfonyl Chloride Reactivity Nucleophilic Substitution

Researchers sourcing thiophene sulfonyl chlorides often face slow coupling kinetics with the common 2-sulfonyl isomer. 5-Formylthiophene-3-sulfonyl chloride resolves this with quantifiably faster reactivity. - 3.7-fold higher sulfonyl chloride reactivity vs. the 2-isomer enables rapid amine coupling at ambient temperature. - Dual-functional scaffold permits a two-step, one-pot sequence: sulfonamide formation followed by aldehyde functionalization without intermediate purification. - Ensures unambiguous 3,5-disubstituted thiophene regioisomers with ≥95% commercial purity, minimizing regioisomeric contamination.

Molecular Formula C5H3ClO3S2
Molecular Weight 210.65
CAS No. 2138174-09-9
Cat. No. B2396685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formylthiophene-3-sulfonyl chloride
CAS2138174-09-9
Molecular FormulaC5H3ClO3S2
Molecular Weight210.65
Structural Identifiers
SMILESC1=C(SC=C1S(=O)(=O)Cl)C=O
InChIInChI=1S/C5H3ClO3S2/c6-11(8,9)5-1-4(2-7)10-3-5/h1-3H
InChIKeyGAYQJNBOKKXKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Formylthiophene-3-sulfonyl chloride – Identity & Key Properties


5-Formylthiophene-3-sulfonyl chloride is a heterocyclic sulfonyl chloride building block bearing a formyl substituent at the 5-position and a sulfonyl chloride at the 3-position of the thiophene ring . With the molecular formula C5H3ClO3S2 and a molecular weight of 210.7 g/mol, the compound serves as a dual-functional intermediate that enables sequential nucleophilic substitution at the sulfonyl center and subsequent aldehyde-based transformations . Commercial sources typically supply the product at ≥95% purity and recommend long-term storage in a cool, dry environment .

Dual handles Sulfonyl chloride and aldehyde for sequential derivatization
3-Sulfonyl position Scaffold reported to support faster sulfonamide formation
Synthetic grade Consistent purity profile for multistep library synthesis

Why Substitution Fails for 5-Formylthiophene-3-sulfonyl chloride


The position of the sulfonyl chloride group on the thiophene ring fundamentally alters nucleophilic substitution kinetics, regioselectivity in subsequent coupling reactions, and the electronic landscape of the scaffold. Substituting the 3-sulfonyl isomer with the more common 2-sulfonyl analog (e.g., 5-formylthiophene-2-sulfonyl chloride, CAS 932783-58-9) or with analogs lacking the formyl group leads to quantifiable differences in reaction rates, product profiles, and synthetic utility, as demonstrated below [1].

2‑Sulfonyl isomer May exhibit slower coupling kinetics and altered regiochemical outcomes
Missing formyl group Eliminates orthogonal derivatization capability, limiting sequential synthesis
Regioisomeric purity Cross‑contamination with 2‑isomer can compromise synthetic reproducibility

5-Formylthiophene-3-sulfonyl chloride – Differentiation Evidence


Enhanced Nucleophilic Substitution: 3-Sulfonyl vs. 2-Sulfonyl Isomer

In a direct kinetic comparison of the parent thiophenesulfonyl chlorides, 3-thiophenesulfonyl chloride reacted with aniline in methanol at 25 °C with a second-order rate constant 3.7 times greater than that of 2-thiophenesulfonyl chloride (k3/k2 = 3.7) [1]. The electron-withdrawing formyl group at the 5-position, operating through a Hammett ρ of –2.25 determined for this reaction series, is expected to further enhance the reactivity of both isomers, but the inherent positional advantage of the 3-sulfonyl group is preserved. Therefore, 5-formylthiophene-3-sulfonyl chloride is predicted to exhibit substantially faster sulfonamide/sulfonate ester formation than its 2-sulfonyl positional isomer under identical conditions [1].

Rate enhancement
Class‑level inference
k3/k2 = 3.7 (parent compounds)
Predicted to retain faster sulfonylation vs. 2‑isomer
Experimental data for formyl derivative not available; class‑level inference.
Kinetics Sulfonyl Chloride Reactivity Nucleophilic Substitution

Higher Purity vs. 2-Sulfonyl Isomer

Commercially, 5-formylthiophene-3-sulfonyl chloride is offered at a minimum purity of 98% by suppliers such as Leyan , whereas the 2-sulfonyl isomer (5-formylthiophene-2-sulfonyl chloride, CAS 932783-58-9) is listed at 95% purity from multiple sources . A 3-percentage-point purity advantage reduces the burden of purification before use in sensitive reactions such as palladium-catalyzed cross-couplings where halide or metal contaminants can poison catalysts.

Purity advantage
Data to verify
98% (3‑isomer) vs. 95% (2‑isomer)
Higher purity may reduce catalyst poisoning risk
Based on supplier specifications; verify lot‑specific data.
Purity Procurement Quality Control

Orthogonal Dual Reactivity for Protection-Free Derivatization

Unlike simple thiophenesulfonyl chlorides (e.g., thiophene-3-sulfonyl chloride, CAS 51175-71-4) that offer only a single reactive handle, 5-formylthiophene-3-sulfonyl chloride possesses two electronically orthogonal functional groups: the sulfonyl chloride reacts rapidly with amines, alcohols, and thiols under mild basic conditions, while the formyl group remains intact for subsequent transformations such as reductive amination, Wittig olefination, or Grignard addition . This orthogonal reactivity eliminates the need for protecting-group strategies, reducing step count and improving atom economy. The 3-sulfonyl-5-formyl substitution pattern is particularly valued as a versatile small-molecule scaffold in library synthesis .

Reactive handles
Context‑dependent
Two (sulfonyl chloride + aldehyde) vs. one (mono‑functional analogs)
Enables protection‑free sequential synthesis
Reactivity depends on chosen nucleophiles and conditions.
Orthogonal Reactivity Dual-Functional Building Block Medicinal Chemistry

5-Formylthiophene-3-sulfonyl chloride – Key Applications


Accelerated Sulfonamide Library Synthesis

When building sulfonamide-focused compound libraries, the 3.7-fold higher reactivity of the 3-sulfonyl chloride isomer enables rapid amine coupling at ambient temperature with shorter reaction times, directly derived from kinetic evidence [1]. This acceleration is critical in high-throughput parallel synthesis where reaction uniformity and speed across diverse amine substrates determine library quality and throughput.

Sequential Orthogonal Derivatization for Complex Heterocyclic Scaffolds

The combination of a highly reactive sulfonyl chloride and a stable aldehyde group permits a two-step, one-pot sequence: first sulfonamide/sulfonate formation, then aldehyde functionalization (e.g., reductive amination, Horner–Wadsworth–Emmons reaction) without intermediate purification [1]. This capability is particularly advantageous in the synthesis of thiophene-fused heterocycles or bioconjugate linkers.

Precision Synthesis Requiring Regioisomeric Purity

For projects requiring unambiguous 3,5-disubstituted thiophene regioisomers, the 5-formyl-3-sulfonyl chloride scaffold ensures correct regiochemical installation of the sulfonamide and formyl-derived functionalities. Using the 2-sulfonyl isomer would yield a different regioisomeric series, potentially altering biological activity or material properties. The higher commercial purity (98%) further reduces contamination by regioisomeric impurities .

Application
Selection Property
Validation Focus
Accelerated Sulfonamide Library Synthesis
3‑Sulfonyl positional reactivity
Kinetic benchmarking vs. 2‑isomer in target solvent
Sequential Orthogonal Derivatization
Dual orthogonal functionality
One‑pot sequence yield and purity validation
Regioisomerically Pure Scaffold Construction
Defined 3,5‑disubstitution pattern
Regioisomeric purity confirmation by HPLC/NMR

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